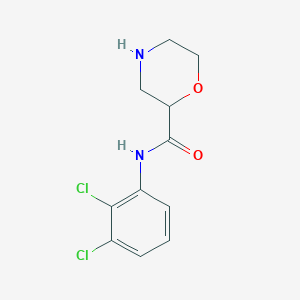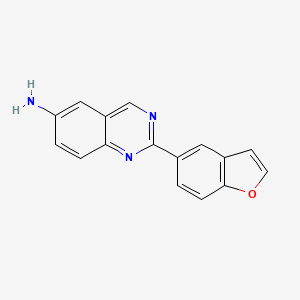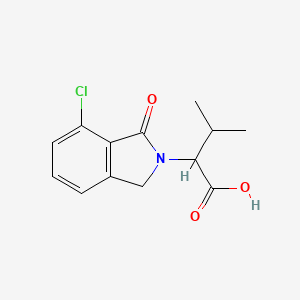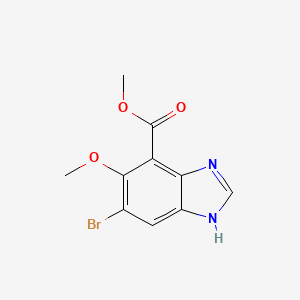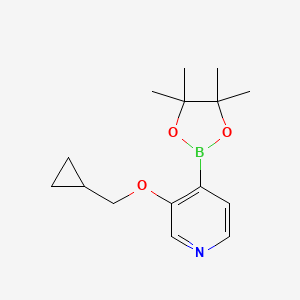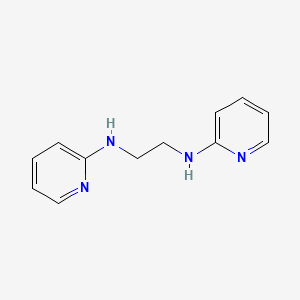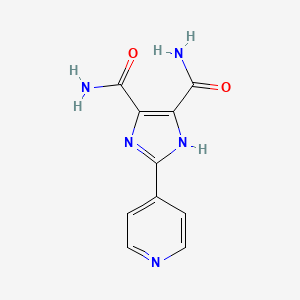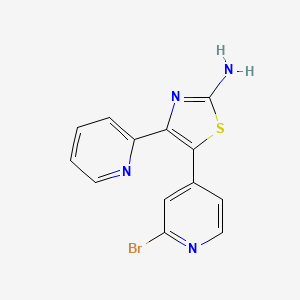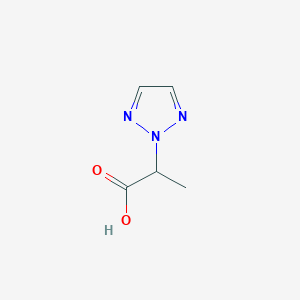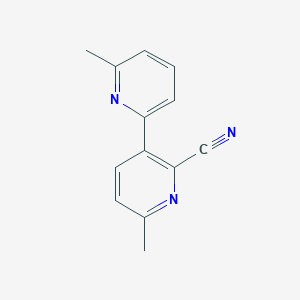
6-Methyl-3-(6-methylpyridin-2-yl)pyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-3-(6-methylpyridin-2-yl)pyridine-2-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with a methyl group and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(6-methylpyridin-2-yl)pyridine-2-carbonitrile typically involves the reaction of 2-chloro-6-methylpyridine with a suitable nitrile source under basic conditions. One common method involves the use of sodium cyanide in the presence of a phase transfer catalyst to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, the α-methylation of substituted pyridines can be achieved using a bench-top continuous flow setup with Raney nickel as a catalyst .
化学反应分析
Types of Reactions
6-Methyl-3-(6-methylpyridin-2-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学研究应用
6-Methyl-3-(6-methylpyridin-2-yl)pyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts
作用机制
The mechanism of action of 6-Methyl-3-(6-methylpyridin-2-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target proteins, influencing their activity .
相似化合物的比较
Similar Compounds
2-Amino-6-methylpyridine: Shares a similar pyridine core but with an amino group instead of a nitrile group.
2-Bromo-6-methylpyridine: Contains a bromine atom at the 2-position instead of a nitrile group.
6,6’-Dimethyl-2,2’-bipyridine: Features two pyridine rings connected by a single bond, with methyl groups at the 6-positions.
Uniqueness
6-Methyl-3-(6-methylpyridin-2-yl)pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl and nitrile groups on the pyridine ring enhances its reactivity and potential for diverse applications in various fields.
属性
分子式 |
C13H11N3 |
|---|---|
分子量 |
209.25 g/mol |
IUPAC 名称 |
6-methyl-3-(6-methylpyridin-2-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H11N3/c1-9-4-3-5-12(15-9)11-7-6-10(2)16-13(11)8-14/h3-7H,1-2H3 |
InChI 键 |
LGIMMVOJMNDKJO-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)C2=C(N=C(C=C2)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


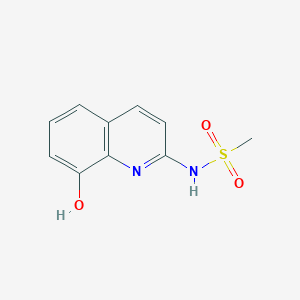
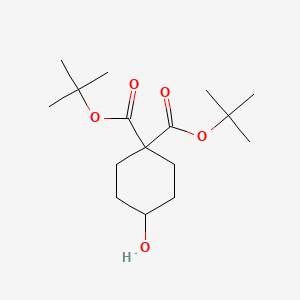
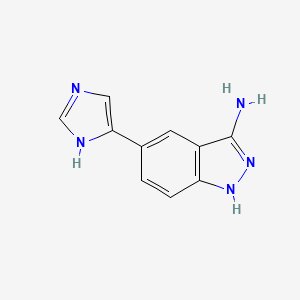
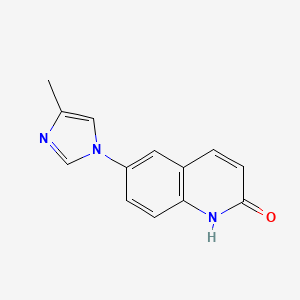
![Ethyl 4-[2-(acetylamino)-3-aminophenoxy]butanoate](/img/structure/B13880598.png)
